molecular formula C24H33N3O5S B1260319 N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide

N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide

Cat. No. B1260319
M. Wt: 475.6 g/mol
InChI Key: VSMRBBRDFDTHJF-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-1-[[5-[2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide is a piperidinecarboxamide.

Scientific Research Applications

Synthesis and Characterization

  • A study explored the synthesis of related piperidine derivatives, highlighting key steps like acylation and sulfonation. These methods provide insights into the chemical manipulation of compounds similar to the one (Wang et al., 2015).
  • Another research focused on the synthesis and characterization of tert-butyl piperazine derivatives. This study sheds light on the structural and chemical properties of compounds related to "N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide" (Sanjeevarayappa et al., 2015).

Biological Applications

  • Research on analogs of this compound, such as BCTC, a TRPV1 antagonist, has been conducted to understand its role in pain management. This research is crucial in understanding how modifications to the compound's structure can affect its biological activity (Nie et al., 2020).
  • Another study investigated arylsulfonamide derivatives of (aryloxy)ethyl piperidines for their selectivity as 5-HT7 receptor ligands, which is vital for understanding the compound's potential role in treating central nervous system disorders (Canale et al., 2016).

Structural Analysis

  • Crystal structure studies of related piperazine derivatives provide insights into the molecular configuration and potential reactive sites, which are crucial for understanding the chemical behavior and potential applications of "N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide" (Kumara et al., 2017).

properties

Product Name

N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide

Molecular Formula

C24H33N3O5S

Molecular Weight

475.6 g/mol

IUPAC Name

N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H33N3O5S/c1-6-31-20-10-8-7-9-18(20)11-12-21-22(17(2)26-32-21)33(29,30)27-15-13-19(14-16-27)23(28)25-24(3,4)5/h7-12,19H,6,13-16H2,1-5H3,(H,25,28)/b12-11+

InChI Key

VSMRBBRDFDTHJF-VAWYXSNFSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C2=C(C(=NO2)C)S(=O)(=O)N3CCC(CC3)C(=O)NC(C)(C)C

Canonical SMILES

CCOC1=CC=CC=C1C=CC2=C(C(=NO2)C)S(=O)(=O)N3CCC(CC3)C(=O)NC(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide
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N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide
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N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide
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N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide
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N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide
Reactant of Route 6
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N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide

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